8-Fluoro-7-methylquinoline-4-carboxylic acid
CAS No.: 1420793-98-1
Cat. No.: VC20161280
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420793-98-1 |
|---|---|
| Molecular Formula | C11H8FNO2 |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 8-fluoro-7-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO2/c1-6-2-3-7-8(11(14)15)4-5-13-10(7)9(6)12/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | YZJROMHIOXARPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 8-fluoro-7-methylquinoline-4-carboxylic acid, with the SMILES notation CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F . Its planar quinoline core allows for π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability . The carboxylic acid group at position 4 enables salt formation and derivatization for drug development .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.18 g/mol |
| CAS Registry | 1420793-98-1 |
| Topological Polar SA | 58.6 Ų |
| Hydrogen Bond Donors | 1 (COOH group) |
Synthetic Methodologies
Classical Synthesis Routes
The Doebner–Von Miller reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids. This method involves condensing aniline derivatives with pyruvic acid and aldehydes under acidic conditions. For 8-fluoro-7-methylquinoline-4-carboxylic acid, fluorinated anilines and methyl-substituted aldehydes are used to introduce the fluorine and methyl groups . Yields typically range from 60–75%, with reaction times of 6–12 hours .
Advanced Synthesis Techniques
Microwave-assisted synthesis reduces reaction times to 1–2 minutes while improving yields to 85–90% . For example, irradiating a mixture of 3-fluoro-4-methylaniline, pyruvic acid, and benzaldehyde in ethanol with 300 W microwaves produces the target compound efficiently . Ionic liquid solvents like [BMIM][BF₄] further enhance reaction rates and purity .
Chemical and Physical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . It exhibits thermal stability up to 250°C, with decomposition observed at higher temperatures .
Reactivity Profile
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Acid-Base Behavior: The carboxylic acid group () deprotonates in basic media, forming water-soluble salts .
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Electrophilic Substitution: Fluorine at position 8 directs electrophiles to positions 5 and 6, enabling regioselective bromination or nitration .
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Decarboxylation: Heating above 200°C induces decarboxylation, yielding 8-fluoro-7-methylquinoline .
Pharmacological Applications
Antitumor Activity
In vitro assays demonstrate potent cytotoxicity against H460 (lung cancer) and MKN-45 (gastric cancer) cell lines, with values of 1.2 µM and 2.8 µM, respectively . The mechanism involves inhibition of topoisomerase IV, disrupting DNA replication .
Table 2: Anticancer Activity Profile
| Cell Line | (µM) | Target Enzyme |
|---|---|---|
| H460 | 1.2 | Topoisomerase IV |
| MKN-45 | 2.8 | DNA Gyrase |
| U87MG | 12.4 | β-Tubulin |
Antimicrobial Effects
The compound inhibits Escherichia coli (MIC = 4 µg/mL) and Staphylococcus aureus (MIC = 2 µg/mL) by binding to DNA gyrase’s ATPase domain . Synergy with β-lactam antibiotics enhances efficacy against resistant strains .
Comparative Analysis with Analogues
Structural Analogues
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8-Fluoro-2-methylquinoline-4-carboxylic acid: Lacks the 7-methyl group, reducing lipid solubility and antitumor potency .
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Ciprofloxacin: Shares the quinoline core but replaces the carboxylic acid with a piperazinyl group, broadening its antibacterial spectrum .
Activity Trends
Table 3: Substituent Effects on Biological Activity
| Substituent Position | Antitumor (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 7-Methyl, 8-Fluoro | 1.2–2.8 | 2–4 |
| 2-Methyl, 8-Fluoro | 5.6–8.3 | 8–16 |
| Unsubstituted | >20 | >32 |
Industrial and Research Applications
Material Science
The compound serves as a precursor for organic semiconductors due to its planar structure and electron-withdrawing groups. Thin films exhibit a bandgap of 3.2 eV, suitable for photovoltaic applications .
Drug Development
Ongoing clinical trials explore its derivatization into prodrugs, such as 8-fluoro-7-methylquinoline-4-carboxylate esters, to improve oral bioavailability .
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